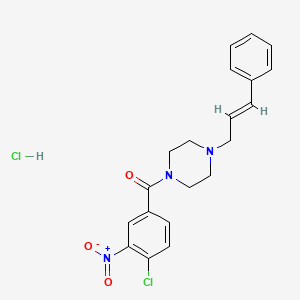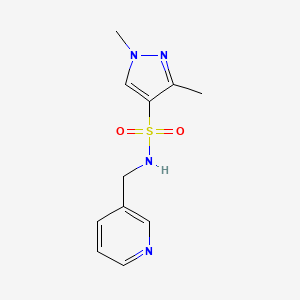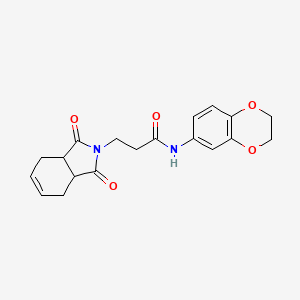![molecular formula C16H21N3O B5365845 N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
N-[2-(dimethylamino)-4-quinolinyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-4-quinolinyl]pentanamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain.
作用機序
N-[2-(dimethylamino)-4-quinolinyl]pentanamide is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. It binds to the receptor and blocks the action of glutamate, which is an excitatory neurotransmitter. This results in the inhibition of neuronal excitation and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, and it has also been shown to have neuroprotective effects in stroke models. This compound has been found to be effective in reducing chronic pain in animal models, and it has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate in the central nervous system. Another advantage is that it has been extensively studied in animal models of neurological disorders, which makes it a useful tool for studying the potential therapeutic applications of this compound. One limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-[2-(dimethylamino)-4-quinolinyl]pentanamide. One future direction is to study its potential therapeutic applications in humans. Another future direction is to study its potential applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more potent and selective antagonists of the ionotropic glutamate receptor.
合成法
N-[2-(dimethylamino)-4-quinolinyl]pentanamide can be synthesized using a variety of methods, including the traditional condensation reaction of 2-amino-4,5-dimethoxybenzoic acid with dimethylformamide dimethyl acetal, followed by the coupling with 2-chloro-4-(dimethylamino)quinoline. Another method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-chloro-4-(dimethylamino)quinoline, followed by the reduction with sodium borohydride.
科学的研究の応用
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. This compound has been found to be effective in reducing seizures in animal models of epilepsy and has also been shown to have neuroprotective effects in stroke models.
特性
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-5-10-16(20)18-14-11-15(19(2)3)17-13-9-7-6-8-12(13)14/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOYXQAXSRDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)
![7-acetyl-3-(methylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5365807.png)


![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)

![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)